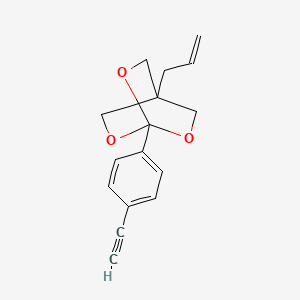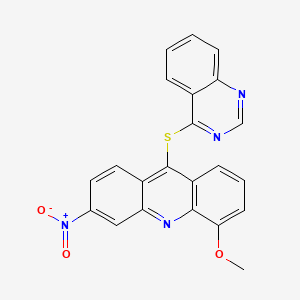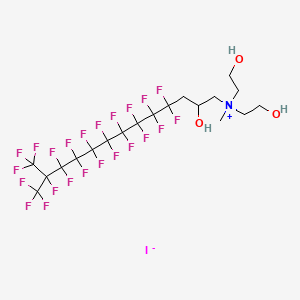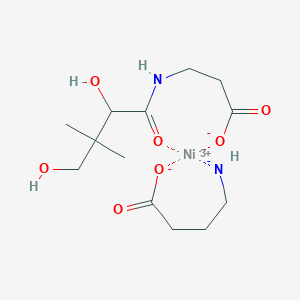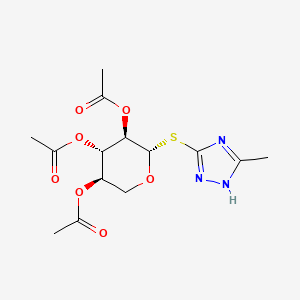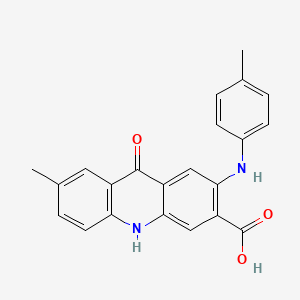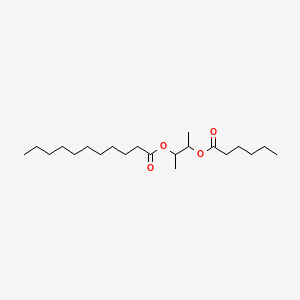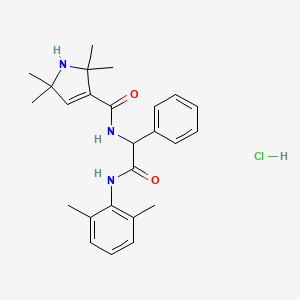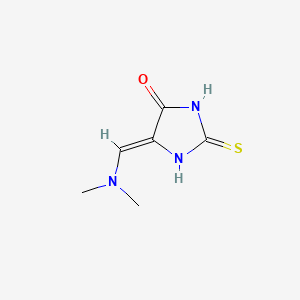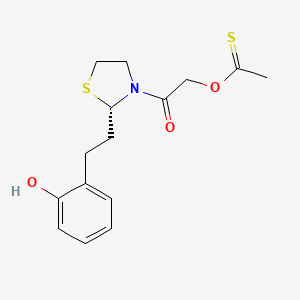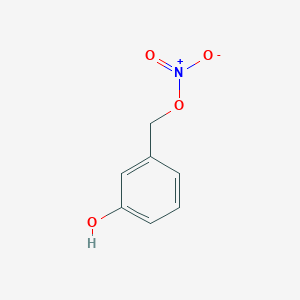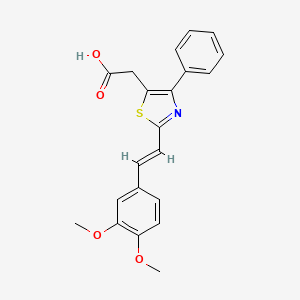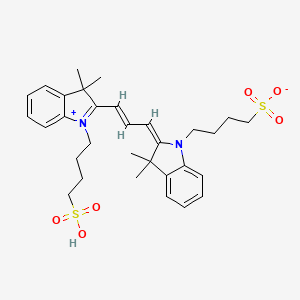
Indomonocarbocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indomonocarbocyanine is a synthetic dye belonging to the cyanine family, which is part of the polymethine group. Cyanine dyes are known for their extensive applications in biological labeling and imaging due to their ability to cover a broad spectrum of the electromagnetic range, from near-infrared to ultraviolet . This compound, in particular, has been studied for its unique properties and applications in various scientific fields.
準備方法
The synthesis of indomonocarbocyanine involves the reaction of indole derivatives with carbocyanine precursors under specific conditions. The process typically includes:
Synthetic Routes: The reaction of indole derivatives with polymethine chains in the presence of a base.
Reaction Conditions: The reaction is carried out in a solvent such as methanol, under controlled temperature and pH conditions to ensure the formation of the desired dye.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to maintain consistent reaction conditions and yield high-purity products.
化学反応の分析
Indomonocarbocyanine undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the dye.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide.
Major Products: The major products of these reactions include various substituted and oxidized forms of this compound, each with distinct properties and applications.
科学的研究の応用
Indomonocarbocyanine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various chemical assays and analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging biological samples.
Medicine: Utilized in diagnostic imaging and as a contrast agent in medical imaging techniques.
Industry: Applied in the production of optical storage media and as a component in various industrial dyes.
作用機序
The mechanism of action of indomonocarbocyanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The dye binds to nucleic acids and proteins, allowing for visualization and quantification in various assays.
類似化合物との比較
Indomonocarbocyanine can be compared with other cyanine dyes, such as:
Indocyanine Green: Another cyanine dye used in medical imaging, but with different spectral properties.
Cy3 and Cy5: Commonly used cyanine dyes in molecular biology for labeling nucleic acids and proteins.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and ability to undergo diverse chemical reactions make it an invaluable tool in research and industry.
特性
CAS番号 |
50354-01-3 |
|---|---|
分子式 |
C31H40N2O6S2 |
分子量 |
600.8 g/mol |
IUPAC名 |
4-[(2E)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C31H40N2O6S2/c1-30(2)24-14-5-7-16-26(24)32(20-9-11-22-40(34,35)36)28(30)18-13-19-29-31(3,4)25-15-6-8-17-27(25)33(29)21-10-12-23-41(37,38)39/h5-8,13-19H,9-12,20-23H2,1-4H3,(H-,34,35,36,37,38,39) |
InChIキー |
ZXICIFDEGMIMJY-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)O)C |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


